molecular formula C11H9ClN2 B12069098 4-(3-Chlorophenyl)pyridin-3-amine

4-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B12069098
M. Wt: 204.65 g/mol
InChI Key: QXOLJEFTHVRARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)pyridin-3-amine depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pyridin-2-amine: Similar structure but with the amine group at the 2-position.

    4-(4-Chlorophenyl)pyridin-3-amine: Similar structure but with the chlorophenyl group at the 4-position.

    4-(3-Bromophenyl)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group at the 4-position of the pyridine ring and the amine group at the 3-position provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-(3-chlorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2

InChI Key

QXOLJEFTHVRARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.